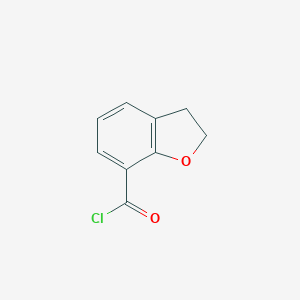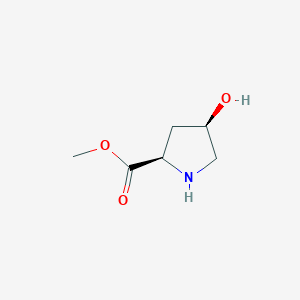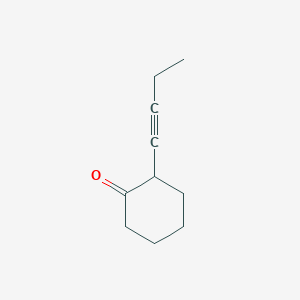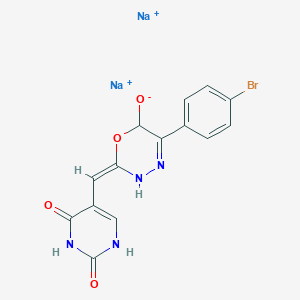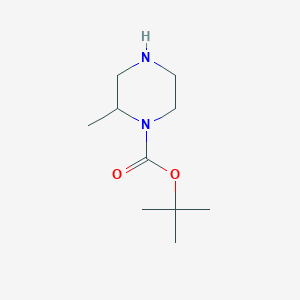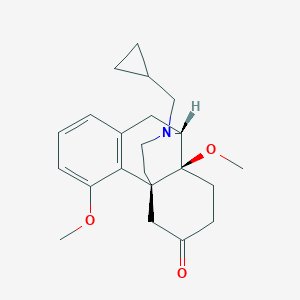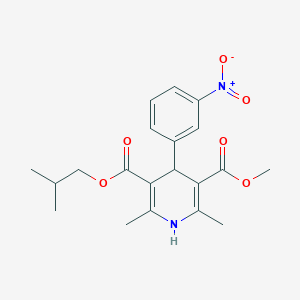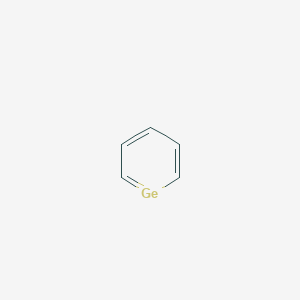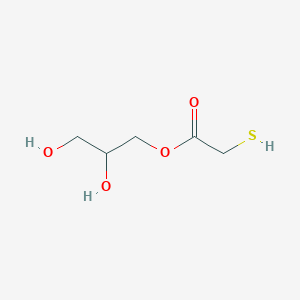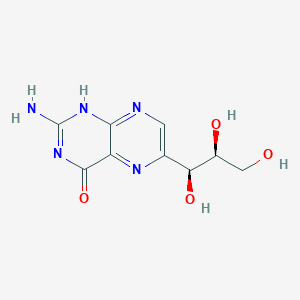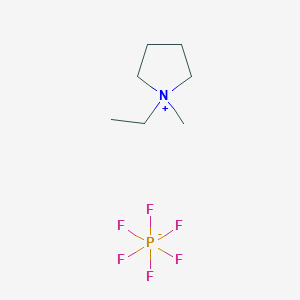![molecular formula C10H11N3O2 B053611 1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone CAS No. 118933-94-1](/img/structure/B53611.png)
1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone, also known as EBET, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EBET is a benzotriazole derivative that has a unique structure, making it an interesting compound for researchers to study.
Mechanism Of Action
The exact mechanism of action of 1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone is not fully understood. However, it is believed to exert its effects by inhibiting certain enzymes and proteins in the body. 1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to inhibit the replication of certain viruses, including dengue virus and Zika virus.
Biochemical And Physiological Effects
1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation in animal models, indicating its potential use as an anti-inflammatory agent. 1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone has also been found to inhibit the growth of cancer cells, suggesting its potential use as an anti-cancer agent. Additionally, 1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone has been found to inhibit the replication of certain viruses, indicating its potential use as an anti-viral agent.
Advantages And Limitations For Lab Experiments
1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in high yields. Additionally, it has been found to have low toxicity in animal models, making it a safe compound for use in laboratory experiments. However, one limitation of 1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone. One potential area of research is the development of 1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone-based fluorescent probes for imaging studies. Another potential area of research is the investigation of 1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone as a potential therapeutic agent for inflammatory diseases, such as arthritis. Additionally, further studies are needed to fully understand the mechanism of action of 1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone and its potential applications in various fields of science.
Synthesis Methods
1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone can be synthesized through a multi-step process that involves the reaction of 5-amino-1H-benzo[d][1,2,3]triazole with ethyl chloroacetate. The resulting intermediate is then treated with sodium hydroxide to obtain the final product, 1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone. The synthesis method for 1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone is well-established, and the compound can be obtained in high yields.
Scientific Research Applications
1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone has been studied extensively for its potential applications in various fields of science. The compound has been found to possess anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use as a fluorescent probe for imaging studies.
properties
CAS RN |
118933-94-1 |
|---|---|
Product Name |
1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone |
Molecular Formula |
C10H11N3O2 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
1-(5-ethoxybenzotriazol-1-yl)ethanone |
InChI |
InChI=1S/C10H11N3O2/c1-3-15-8-4-5-10-9(6-8)11-12-13(10)7(2)14/h4-6H,3H2,1-2H3 |
InChI Key |
MJKYNLKQLKVSDM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N(N=N2)C(=O)C |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(N=N2)C(=O)C |
synonyms |
1H-Benzotriazole,1-acetyl-5-ethoxy-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] dodecanoate](/img/structure/B53528.png)
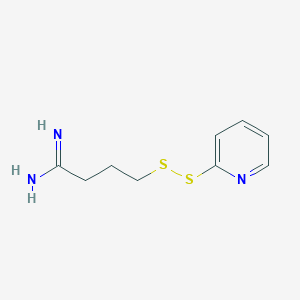
![2-[(5S,8S,8aS)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl]prop-2-enoic acid](/img/structure/B53532.png)
